molecular formula C7H4N4 B1400448 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile CAS No. 1033772-22-3

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No. B1400448
M. Wt: 144.13 g/mol
InChI Key: NIVLQFQUYUXUGN-UHFFFAOYSA-N
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Patent
US08198456B2

Procedure details

To a solution of 4-hydroxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[4,3-b]pyridinium (1.59 g, 6 mmol) in DCM (130 mL) was added TMSCN (1.13 mL, 9 mmol). After 5 min at rt, (Me)2N(C(O)Cl (0.83 mL, 9 mmol) was added. The reaction mixture was stirred at rt for 4 days, after which it was diluted with DCM, washed with brine, and dried. Concentration followed by purification through column afforded 1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (1 g, 61%).
Name
4-hydroxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[4,3-b]pyridinium
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[NH+:8](COCC[Si](C)(C)C)[NH:9][CH:10]=[C:3]12.[Si]([C:23]#[N:24])(C)(C)C>C(Cl)Cl>[NH:8]1[C:4]2[C:3](=[N:2][C:7]([C:23]#[N:24])=[CH:6][CH:5]=2)[CH:10]=[N:9]1

Inputs

Step One
Name
4-hydroxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[4,3-b]pyridinium
Quantity
1.59 g
Type
reactant
Smiles
ON1C=2C(=CC=C1)[NH+](NC2)COCC[Si](C)(C)C
Name
Quantity
1.13 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(Me)2N(C(O)Cl (0.83 mL, 9 mmol) was added
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
followed by purification through column

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1N=CC2=NC(=CC=C21)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 115.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.